molecular formula C₁₂H₁₁NO₄ B1154726 1,4-Dimethoxy-2-nitronaphthalene

1,4-Dimethoxy-2-nitronaphthalene

Cat. No.: B1154726
M. Wt: 233.22
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dimethoxy-2-nitronaphthalene is a nitrated aromatic compound of significant interest in advanced organic chemistry and materials science research. Its core structure, featuring electron-donating methoxy groups and an electron-withdrawing nitro group, makes it a valuable precursor in photochemical studies and synthetic organic transformations. Researchers utilize this compound to explore novel reaction pathways, including photochemical nitration processes and the synthesis of complex polycyclic structures . Similar to other nitronaphthalenes, it may serve as a key intermediate in the development of functional materials and in studies investigating the metabolic activation and cytotoxicity of nitroaromatic compounds . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

1,4-dimethoxy-2-nitronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-16-11-7-10(13(14)15)12(17-2)9-6-4-3-5-8(9)11/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWOQQAKFDOWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=CC=CC=C21)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Substituents Molecular Formula Molecular Weight Key Properties
1,4-Dimethoxy-2-nitronaphthalene (Target) 1,4-OCH₃; 2-NO₂ C₁₂H₁₁NO₅* ~249 g/mol* Polar, nitro group enhances electrophilicity; methoxy groups influence solubility
1,4-Diethoxynaphthalene 1,4-OCH₂CH₃ C₁₄H₁₆O₂ 216.28 g/mol Higher lipophilicity due to ethoxy groups; used in R&D
1,4-Dimethylnaphthalene 1,4-CH₃ C₁₂H₁₂ 156.22 g/mol Hydrophobic; lower polarity; structural data available (InChIKey: APQSQLNWAIULLK)
Naphthalene-1,4-dicarbaldehyde 1,4-CHO C₁₂H₈O₂ 184.19 g/mol Reactive aldehyde groups; acute toxicity (Cat 4 for oral/dermal/inhalation)
(Naphthalene-1,4-diyl)dimethyl dibenzoate 1,4-ester-linked benzoate C₂₀H₁₆O₄ 328.34 g/mol Planar structure; used as polymer intermediates

Electronic and Reactivity Profiles

  • Electron-Donating vs. Withdrawing Groups :

    • The methoxy groups in the target compound donate electrons via resonance, while the nitro group withdraws electrons. This contrast enhances electrophilicity at the nitro-substituted position, making it reactive toward nucleophilic substitution or reduction—a trait absent in 1,4-dialkoxy or dialkyl analogs .
    • Compared to 1,4-dicarbaldehyde (electron-withdrawing CHO groups), the target compound’s nitro group may confer distinct reactivity in aromatic substitution reactions .

Research Findings and Gaps

  • Synthesis and Stability : Derivatives like 1,4-dimethylnaphthalene and dimethyl dibenzoate highlight the importance of substituent position and symmetry in stability. The target compound’s nitro group at position 2 may reduce symmetry, affecting crystallization or melting points .
  • Toxicity Data : The absence of explicit safety data for this compound underscores the need for further toxicological studies, particularly given the acute toxicity observed in structurally related aldehydes .

Q & A

Basic Research Questions

Q. What are the recommended laboratory-scale synthesis methods for 1,4-Dimethoxy-2-nitronaphthalene?

  • Methodology : The compound can be synthesized via electrophilic nitration of 1,4-dimethoxynaphthalene. Key steps include:

  • Substrate preparation : Start with 1,4-dimethoxynaphthalene, ensuring purity via recrystallization (e.g., using ethanol).
  • Nitration : Use a nitrating mixture (e.g., HNO₃ in H₂SO₄) under controlled temperatures (0–5°C) to direct nitro-group addition to the C2 position. Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) .
  • Purification : Isolate the product via column chromatography (silica gel, gradient elution) and confirm structure via 1H NMR^1 \text{H NMR} (e.g., methoxy protons at δ 3.8–4.0 ppm, nitro-group aromatic shifts) .

Q. How should researchers handle this compound given limited toxicological data?

  • Safety Protocols :

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
    • Toxicological Inference : While specific data are lacking, related nitronaphthalenes exhibit respiratory and dermal irritation. Apply ALARA (As Low As Reasonably Achievable) principles .

Advanced Research Questions

Q. How can spectroscopic and computational methods resolve ambiguities in nitro-group positioning for derivatives of this compound?

  • Analytical Techniques :

  • NMR : 13C NMR^{13} \text{C NMR} distinguishes nitro-group effects on adjacent carbons (e.g., deshielding >10 ppm).
  • X-ray Crystallography : Resolves regiochemistry in crystalline derivatives .
    • Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to predict electronic effects and compare with experimental IR/Raman spectra .

Q. What strategies optimize reaction yields for nitro-group functionalization in dimethoxy-naphthalene systems?

  • Variables to Control :

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nitro-group reactivity.
  • Catalysts : Lewis acids (e.g., FeCl₃) can direct nitration regioselectivity .
  • Temperature Gradients : Gradual warming (0°C → RT) minimizes byproducts like dinitro derivatives.
    • Contradiction Analysis : Conflicting yields in literature may stem from varying nitro-sulfuric acid ratios or incomplete substrate solubilization. Systematic DOE (Design of Experiments) is recommended .

Q. How does the electron-donating methoxy group influence the stability and reactivity of this compound under photolytic conditions?

  • Mechanistic Insights :

  • Stability : Methoxy groups at C1/C4 stabilize the aromatic ring via resonance, reducing photodegradation rates compared to non-substituted nitronaphthalenes.
  • Reactivity : Nitro groups at C2 undergo photoreduction to amines in polar protic solvents (e.g., MeOH/H₂O), which can be tracked via UV-Vis spectroscopy (λ~300 nm decay) .
    • Experimental Design : Conduct accelerated aging studies under UV light (254 nm) with HPLC monitoring to quantify degradation pathways .

Methodological Tables

Table 1 : Key Spectral Data for this compound

TechniqueKey SignalsReference
1H NMR^1 \text{H NMR}δ 3.89 (s, 6H, OCH₃), δ 7.52–8.25 (m, 5H, aromatic)
13C NMR^{13} \text{C NMR}δ 153.2 (C-OCH₃), δ 140.1 (C-NO₂), δ 115.7–129.4 (aromatic carbons)
IR 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch)

Table 2 : Comparison of Nitration Yields Under Different Conditions

SolventNitrating AgentTemp (°C)Yield (%)ByproductsReference
H₂SO₄HNO₃0–578Dinitro derivative
Acetic AcidAcetyl Nitrate2565Oxidized quinones

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